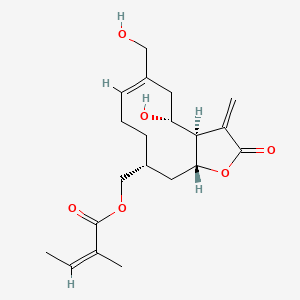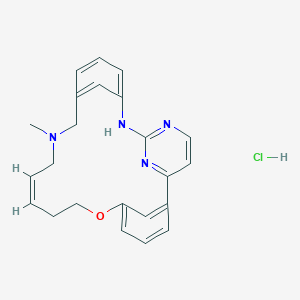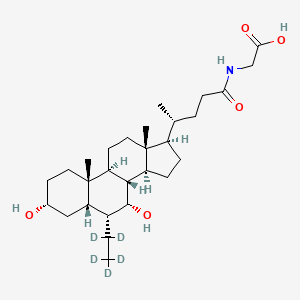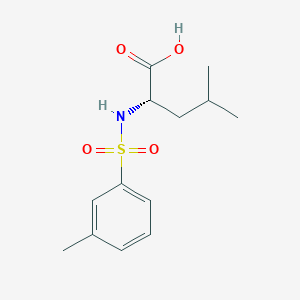
(m-Tolylsulfonyl)-L-leucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(m-Tolylsulfonyl)-L-leucine is an organic compound with the molecular formula C13H19NO4S. It is a derivative of L-leucine, an essential amino acid, and features a tolylsulfonyl group attached to the amino acid structure. This compound is often used in organic synthesis and research due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (m-Tolylsulfonyl)-L-leucine typically involves the reaction of L-leucine with m-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The general reaction scheme is as follows:
- Dissolve L-leucine in dichloromethane.
- Add triethylamine to the solution.
- Slowly add m-toluenesulfonyl chloride while maintaining the temperature below 5°C.
- Stir the reaction mixture for several hours.
- Purify the product by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, reagent addition, and reaction time, leading to a more efficient and scalable process.
Análisis De Reacciones Químicas
Types of Reactions
(m-Tolylsulfonyl)-L-leucine undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form the corresponding sulfinyl or thiol derivatives.
Substitution: The tolylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfinyl or thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(m-Tolylsulfonyl)-L-leucine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the tolylsulfonyl group into molecules.
Biology: Studied for its potential role in modifying peptides and proteins.
Medicine: Investigated for its potential therapeutic applications, including as a building block for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (m-Tolylsulfonyl)-L-leucine involves its ability to interact with various molecular targets through its functional groups. The tolylsulfonyl group can form strong interactions with nucleophiles, while the leucine moiety can engage in hydrogen bonding and hydrophobic interactions. These interactions enable the compound to modify biological molecules and influence biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
(m-Tolylsulfonyl)glycine: Similar structure but with glycine instead of leucine.
(m-Tolylsulfonyl)proline: Contains proline instead of leucine.
(p-Tolylsulfonyl)-L-leucine: Similar compound with the sulfonyl group attached to the para position of the tolyl ring.
Uniqueness
(m-Tolylsulfonyl)-L-leucine is unique due to the presence of the leucine moiety, which imparts specific steric and electronic properties. This uniqueness makes it a valuable compound for studying the effects of sulfonyl groups on amino acids and for developing new synthetic methodologies.
Propiedades
Fórmula molecular |
C13H19NO4S |
|---|---|
Peso molecular |
285.36 g/mol |
Nombre IUPAC |
(2S)-4-methyl-2-[(3-methylphenyl)sulfonylamino]pentanoic acid |
InChI |
InChI=1S/C13H19NO4S/c1-9(2)7-12(13(15)16)14-19(17,18)11-6-4-5-10(3)8-11/h4-6,8-9,12,14H,7H2,1-3H3,(H,15,16)/t12-/m0/s1 |
Clave InChI |
NHBVUJXATNLPMN-LBPRGKRZSA-N |
SMILES isomérico |
CC1=CC(=CC=C1)S(=O)(=O)N[C@@H](CC(C)C)C(=O)O |
SMILES canónico |
CC1=CC(=CC=C1)S(=O)(=O)NC(CC(C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


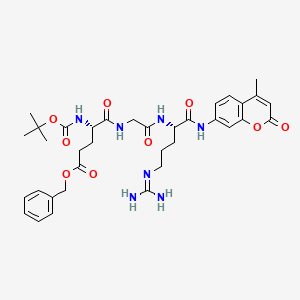
![(5Z)-5-[[3-(dimethylamino)phenyl]methylidene]-2-methyl-3-[2-[4-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]phenoxy]ethyl]imidazol-4-one](/img/structure/B12408487.png)

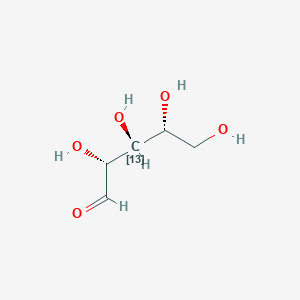
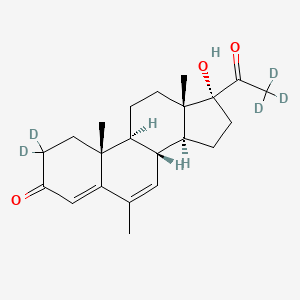
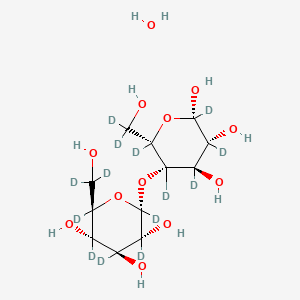
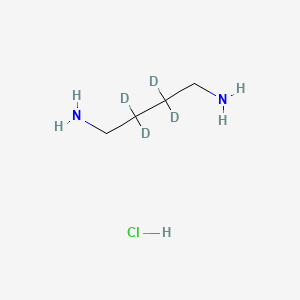


![1-[(2R,3S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12408544.png)
